Mca-PLA-Nva-Dap(Dnp)-AR-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H68N14O15 |

|---|---|

Molecular Weight |

1093.1 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C49H68N14O15/c1-7-10-34(45(69)60-36(24-54-32-16-13-29(62(73)74)22-38(32)63(75)76)47(71)56-26(4)43(67)57-33(42(50)66)11-8-17-53-49(51)52)58-44(68)27(5)55-46(70)35(19-25(2)3)59-48(72)37-12-9-18-61(37)40(64)20-28-21-41(65)78-39-23-30(77-6)14-15-31(28)39/h13-16,21-23,25-27,33-37,54H,7-12,17-20,24H2,1-6H3,(H2,50,66)(H,55,70)(H,56,71)(H,57,67)(H,58,68)(H,59,72)(H,60,69)(H4,51,52,53)/t26-,27-,33-,34-,35-,36-,37-/m0/s1 |

InChI Key |

YFZQNMDPUINDHE-QEFIOWGDSA-N |

Isomeric SMILES |

CCC[C@@H](C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |

Canonical SMILES |

CCCC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Mca-PLA-Nva-Dap(Dnp)-AR-NH2: A Fluorogenic Substrate for Matrix Metalloproteinase-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mca-PLA-Nva-Dap(Dnp)-AR-NH2 is a highly sensitive fluorogenic peptide substrate primarily utilized for the detection and quantification of Matrix Metalloproteinase-2 (MMP-2) activity. This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and applications in research. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows are presented to facilitate its effective use in laboratory settings.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their enzymatic activity is implicated in both normal physiological processes and various pathologies, including cancer cell invasion, angiogenesis, and arthritis.[1] this compound is a synthetic peptide designed as a specific substrate for MMP-2, also known as gelatinase A.[1][2] Its utility lies in its ability to generate a quantifiable fluorescent signal upon cleavage by the enzyme, enabling real-time monitoring of MMP-2 activity.[3]

The peptide sequence, Mca-Pro-Leu-Ala-Nva-Dap(Dnp)-Ala-Arg-NH2, incorporates a fluorophore, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp).[3][4] In its intact state, the close proximity of the Dnp group to the Mca group results in the quenching of fluorescence via Fluorescence Resonance Energy Transfer (FRET).[3] Enzymatic cleavage of the peptide bond between the Nva and Dap residues separates the fluorophore from the quencher, leading to a detectable increase in fluorescence intensity.[3]

Physicochemical Properties

| Property | Value | Reference |

| Full Name | (7-Methoxycoumarin-4-yl)acetyl-Prolyl-Leucyl-Alanyl-Norvalyl-Diaminopropionyl(2,4-dinitrophenyl)-Alanyl-Arginine amide | [5] |

| Molecular Formula | C49H68N14O15 | [4] |

| Molecular Weight | 1093.16 g/mol | [4] |

| Excitation Wavelength | 325-328 nm | [1][5] |

| Emission Wavelength | 393-420 nm | [1][5] |

| Solubility | Soluble in DMSO | [5] |

| Storage | Store at -20°C | [4] |

Mechanism of Action

The functionality of this compound as a fluorogenic substrate is based on the principle of FRET.

Quantitative Data: Enzymatic Kinetics

The efficiency of cleavage by various MMPs is represented by the catalytic efficiency constant (kcat/Km). A higher kcat/Km value indicates a more efficient substrate for the enzyme.

| Enzyme | kcat/Km (M⁻¹s⁻¹) | Reference |

| MMP-2 (Gelatinase A) | 6.3 x 10⁵ | [4] |

| MMP-7 (Matrilysin) | 1.7 x 10⁵ | [4] |

Note: Data for other MMPs with this specific substrate is limited in the reviewed literature. Researchers should perform their own specificity profiling for other MMPs of interest.

Experimental Protocols

MMP-2 Activity Assay

This protocol provides a general framework for measuring MMP-2 activity using this compound.

Materials:

-

This compound substrate

-

Recombinant active MMP-2 enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range).

-

Enzyme Preparation: Dilute the active MMP-2 enzyme in Assay Buffer to the desired concentration.

-

Assay Reaction:

-

Add 50 µL of the diluted enzyme solution to the wells of the 96-well plate.

-

Include a negative control with Assay Buffer only (no enzyme).

-

To initiate the reaction, add 50 µL of the diluted substrate solution to each well.

-

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (Ex: 328 nm, Em: 420 nm).

-

Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes at a constant temperature (e.g., 37°C).

-

Data Analysis:

-

Subtract the background fluorescence from the negative control wells.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

The rate of substrate cleavage is proportional to the increase in fluorescence over time.

-

Relevant Signaling Pathway: Regulation of MMP-2 Expression

The expression and activity of MMP-2 are tightly regulated by complex signaling pathways, often initiated by growth factors and cytokines. Understanding these pathways is crucial for interpreting changes in MMP-2 activity observed in experimental systems.

Conclusion

This compound is a valuable tool for the specific and sensitive detection of MMP-2 activity. Its application in a FRET-based assay allows for real-time kinetic measurements, which are essential for studying enzyme function, screening for inhibitors, and investigating the role of MMP-2 in various disease models. This guide provides the foundational knowledge and protocols necessary for the successful implementation of this substrate in research and drug development settings.

References

- 1. MCA-Pro-Leu-Ala-Nva-Dap(DNP)-Ala-Arg-NH2 (MMP-2 Substrate) - Echelon Biosciences [echelon-inc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. shop.bachem.com [shop.bachem.com]

- 4. CPC Scientific MCA-Pro-Leu-Ala-Nva-Dap(DNP)-Ala-Arg-NH2 (trifluoroacetate | Fisher Scientific [fishersci.com]

- 5. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Mechanism of Action of Mca-PLA-Nva-Dap(Dnp)-AR-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of the fluorogenic peptide substrate, Mca-PLA-Nva-Dap(Dnp)-AR-NH2. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to effectively utilize this tool in the study of matrix metalloproteinase-2 (MMP-2) activity and for the screening of potential inhibitors.

Core Mechanism of Action: FRET-Based Proteolysis

The fundamental mechanism of action of this compound relies on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][2] This synthetic peptide incorporates a fluorescent donor molecule, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor molecule, 2,4-Dinitrophenyl (Dnp).[3][4]

In its intact state, the close proximity of the Mca fluorophore to the Dnp quencher within the peptide sequence allows for efficient FRET to occur. The energy from the excited Mca molecule is non-radiatively transferred to the Dnp molecule, resulting in the quenching of Mca's fluorescence.[4]

This compound is a specific substrate for matrix metalloproteinase-2 (MMP-2).[5][6][7] Upon the introduction of active MMP-2, the enzyme recognizes and cleaves a specific peptide bond within the substrate. This proteolytic cleavage separates the Mca fluorophore from the Dnp quencher.[4] The increased distance between the two moieties disrupts the FRET process, leading to a significant increase in the fluorescence emission of the Mca group. This increase in fluorescence is directly proportional to the enzymatic activity of MMP-2 and can be monitored in real-time to determine the rate of substrate cleavage.[8]

The cleavage of a similar, widely used MMP substrate, Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, occurs at the Gly-Leu bond.[9] While the precise cleavage site for this compound is not explicitly stated in the provided search results, it is highly likely to be at a similar position within the peptide backbone recognized by the catalytic domain of MMP-2.

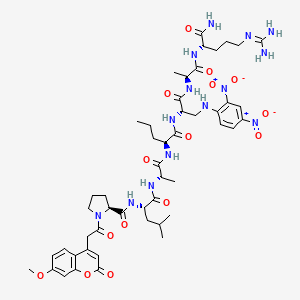

Caption: FRET-based mechanism of this compound cleavage by MMP-2.

Quantitative Data

The efficiency of enzymatic reactions is often described by the Michaelis-Menten kinetic parameters, Km and kcat. While specific individual values for this compound were not found in the search results, the catalytic efficiency (kcat/Km) for a closely related substrate, Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂, has been reported. This provides a valuable point of comparison for the enzymatic activity of different MMPs.

| Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) |

| MMP-2 (Gelatinase A) | Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | 6.3 x 10⁵[9] |

| MMP-7 (Matrilysin) | Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | 1.7 x 10⁵[9] |

Note: This data is for a similar, not identical, substrate and should be used as a reference.

Experimental Protocols

While a specific, detailed protocol for this compound was not available in the search results, a general experimental workflow for a continuous fluorometric MMP assay can be outlined. Researchers should optimize these conditions for their specific experimental setup.

A. Materials and Reagents:

-

Active recombinant MMP-2 enzyme

-

This compound substrate

-

Assay Buffer (e.g., Tris-HCl, pH 7.5, containing NaCl, CaCl₂, and a detergent like Brij-35)

-

MMP inhibitor (for control experiments, e.g., EDTA, 1,10-phenanthroline)

-

96-well black microplates

-

Fluorescence microplate reader

B. General Assay Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the this compound substrate in a suitable solvent like DMSO.

-

Prepare a stock solution of active MMP-2 in assay buffer. The final concentration will need to be optimized.

-

Prepare the assay buffer. A typical composition is 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35.

-

-

Assay Setup:

-

To each well of a 96-well black microplate, add the desired volume of assay buffer.

-

For inhibitor studies, add the inhibitor at various concentrations to the respective wells.

-

Add the MMP-2 enzyme to all wells except the negative control (blank) wells.

-

Initiate the reaction by adding the this compound substrate to all wells. The final substrate concentration should ideally be at or below the Km value for accurate kinetic measurements.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes).

-

Use an excitation wavelength of approximately 325-328 nm and an emission wavelength of 393-420 nm.[4][5]

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells without enzyme) from all readings.

-

Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

-

For inhibitor studies, plot the V₀ against the inhibitor concentration to determine the IC₅₀ value.

-

Caption: General experimental workflow for an MMP-2 activity assay.

Relevant Signaling Pathways

MMP-2 is a key enzyme involved in the degradation of the extracellular matrix (ECM), a process crucial for normal physiological events and also central to the pathology of diseases such as cancer.[10][11] The expression and activity of MMP-2 are tightly regulated by complex signaling pathways. Understanding these pathways is critical for developing targeted therapies.

Several key signaling pathways are known to modulate MMP-2 expression and activity, including:

-

PI3K/Akt Pathway: This pathway is often activated by growth factors and can lead to the upregulation of MMP-2 expression.

-

MAPK/ERK Pathway: This cascade is another critical regulator of cell proliferation and survival that can influence MMP-2 levels.

-

TGF-β Signaling: Transforming growth factor-beta can have dual roles in cancer but is often implicated in promoting invasion and metastasis through the induction of MMPs.[12]

-

Toll-Like Receptor (TLR) Signaling: Recent evidence suggests that MMP-2 can signal through TLR2 and TLR4, modulating the tumor microenvironment and immune responses.[13]

In the context of cancer, MMP-2 plays a significant role in tumor growth, invasion, angiogenesis, and metastasis.[10][11][12] It facilitates cancer cell dissemination by breaking down the basement membrane and other ECM components, allowing tumor cells to invade surrounding tissues and enter the bloodstream.

References

- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Detection of Cathepsin E Proteolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. MCA-Pro-Leu-Ala-Nva-Dap(DNP)-Ala-Arg-NH2 (MMP-2 Substrate) - Echelon Biosciences [echelon-inc.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. shop.bachem.com [shop.bachem.com]

- 10. researchgate.net [researchgate.net]

- 11. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

- 13. JCI Insight - MMP2 and TLRs modulate immune responses in the tumor microenvironment [insight.jci.org]

An In-depth Technical Guide to Mca-PLA-Nva-Dap(Dnp)-AR-NH2: A Fluorogenic Substrate for Matrix Metalloproteinase-2

This technical guide provides a comprehensive overview of the structure, synthesis, and application of the fluorogenic peptide substrate Mca-PLA-Nva-Dap(Dnp)-AR-NH2, designed for researchers, scientists, and drug development professionals. This document details the substrate's mechanism of action, a representative synthesis protocol, and a standard experimental procedure for its use in quantifying the activity of Matrix Metalloproteinase-2 (MMP-2).

Core Structure and Properties

This compound is a highly specific, internally quenched fluorogenic substrate for MMP-2.[1][2][3] Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence is flanked by a fluorescent donor group, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp).[4][5] In its intact state, the close proximity of the Dnp quencher to the Mca fluorophore results in the suppression of fluorescence.[5] Upon enzymatic cleavage of the peptide backbone by MMP-2, the Mca group is spatially separated from the Dnp group, leading to a measurable increase in fluorescence intensity.[2][4][6]

The peptide sequence, Pro-Leu-Ala-Nva-Dap-Ala-Arg, is specifically designed to be recognized and cleaved by MMP-2. The cleavage event allows for the sensitive and continuous monitoring of MMP-2 enzymatic activity.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Full Name | 1-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucyl-L-alanyl-L-norvalyl-3-[(2,4-dinitrophenyl)amino]-L-alanyl-L-alanyl-L-argininamide | [2] |

| Molecular Formula | C49H68N14O15 | [5] |

| Molecular Weight | 1093.16 g/mol | [5] |

| Excitation Wavelength (Mca) | 325-328 nm | [2][3] |

| Emission Wavelength (Mca) | 393-420 nm | [2][3] |

| Purity | ≥95% | [6] |

| Solubility | Soluble in DMSO (1 mg/ml) | [2] |

| Storage | -20°C | [5] |

Synthesis Protocol

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[7][8] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[7][8]

Materials and Reagents

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Ala-OH, Fmoc-Dap(Dnp)-OH, Fmoc-Nva-OH, Fmoc-Leu-OH, Fmoc-Pro-OH)

-

Rink Amide resin

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

-

N-terminal capping agent: (7-Methoxycoumarin-4-yl)acetic acid

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water

-

Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Synthesis Workflow

The synthesis proceeds through a series of iterative cycles of deprotection and coupling, followed by N-terminal modification and final cleavage from the resin.

Figure 1: Solid-Phase Synthesis Workflow for this compound.

Detailed Methodologies

-

Resin Swelling: The Rink Amide resin is swelled in DMF for 1 hour.

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. This is followed by extensive washing with DMF and DCM.

-

Amino Acid Coupling: The corresponding Fmoc-protected amino acid is activated with HBTU/HOBt and DIPEA in DMF and then coupled to the deprotected resin. The reaction progress is monitored using a Kaiser test.

-

Iterative Cycles: Steps 2 and 3 are repeated for each amino acid in the sequence.

-

N-terminal Capping: After the final Fmoc deprotection, (7-Methoxycoumarin-4-yl)acetic acid is coupled to the N-terminus of the peptide chain using the same coupling reagents.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.

Experimental Protocol for MMP-2 Activity Assay

This protocol outlines a general procedure for measuring MMP-2 activity using this compound.

Materials and Reagents

-

This compound substrate

-

Recombinant active MMP-2 enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

-

MMP inhibitor (for control experiments, e.g., EDTA)

-

96-well black microplate

-

Fluorescence microplate reader

Experimental Workflow

Figure 2: Experimental Workflow for MMP-2 Activity Assay.

Detailed Methodologies

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

-

Dilute the MMP-2 enzyme to the desired concentration in assay buffer.

-

Prepare working solutions of the substrate in assay buffer.

-

-

Assay Setup:

-

To each well of a 96-well black microplate, add the diluted MMP-2 enzyme.

-

Include control wells: a negative control (assay buffer without enzyme) and an inhibitor control (enzyme pre-incubated with an MMP inhibitor).

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the substrate solution to each well. The final substrate concentration should be optimized for the specific assay conditions.

-

-

Incubation and Measurement:

-

Immediately place the microplate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.

-

-

Data Analysis:

-

Determine the rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence intensity versus time curve.

-

The enzyme activity can be expressed as the change in fluorescence units per unit of time.

-

MMP-2 Signaling Pathway Involvement

MMP-2 plays a crucial role in the degradation of the extracellular matrix (ECM), a process integral to various physiological and pathological events, including tissue remodeling, angiogenesis, and cancer metastasis.[1][9] The expression and activity of MMP-2 are tightly regulated by complex signaling pathways.

Figure 3: Simplified Signaling Pathways Regulating MMP-2 Gene Expression.

As illustrated in Figure 3, growth factors such as Vascular Endothelial Growth Factor (VEGF), Transforming Growth Factor-beta (TGF-β), and Insulin-like Growth Factor (IGF) can bind to their respective receptor tyrosine kinases on the cell surface.[9] This binding can trigger downstream intracellular signaling cascades, including the PI3K/Akt/mTOR and Raf/MEK/ERK pathways.[10] These pathways converge on the activation of transcription factors that regulate the expression of the MMP-2 gene.[10] The resulting increase in MMP-2 production and secretion contributes to the degradation of the ECM, facilitating cell migration, invasion, and angiogenesis.

Quantitative Data

The enzymatic efficiency of MMPs on fluorogenic substrates is often characterized by the specificity constant (kcat/Km).

Table 2: Kinetic Parameters for this compound

| Enzyme | kcat/Km (M⁻¹s⁻¹) | Reference |

| MMP-2 (Gelatinase A) | 6.3 x 10⁵ | [5] |

| MMP-7 (Matrilysin) | 1.7 x 10⁵ | [5] |

This data indicates that this compound is a highly efficient substrate for MMP-2.

Conclusion

This compound is a valuable tool for the sensitive and specific quantification of MMP-2 activity. Its well-defined structure and mechanism of action, coupled with established synthesis and assay protocols, make it an indispensable reagent for research in cancer biology, tissue remodeling, and drug discovery. Understanding the signaling pathways that regulate MMP-2 expression provides a broader context for interpreting the results obtained using this fluorogenic substrate.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. MCA-Pro-Leu-Ala-Nva-Dap(DNP)-Ala-Arg-NH2 (MMP-2 Substrate) - Echelon Biosciences [echelon-inc.com]

- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CPC Scientific MCA-Pro-Leu-Ala-Nva-Dap(DNP)-Ala-Arg-NH2 (trifluoroacetate | Fisher Scientific [fishersci.com]

- 6. caymanchem.com [caymanchem.com]

- 7. bachem.com [bachem.com]

- 8. biotage.com [biotage.com]

- 9. mdpi.com [mdpi.com]

- 10. Dual regulation of MMP-2 expression by the type 1 insulin-like growth factor receptor: the phosphatidylinositol 3-kinase/Akt and Raf/ERK pathways transmit opposing signals - PubMed [pubmed.ncbi.nlm.nih.gov]

Mca-PLA-Nva-Dap(Dnp)-AR-NH2: A Fluorogenic Substrate for Matrix Metalloproteinase-2 (MMP-2)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Mca-PLA-Nva-Dap(Dnp)-AR-NH2 for the sensitive and continuous assay of Matrix Metalloproteinase-2 (MMP-2) activity. This document details the substrate's properties, mechanism of action, and provides detailed experimental protocols for its use. Furthermore, it explores the intricate signaling pathways involving MMP-2, offering valuable context for researchers in oncology, cardiovascular disease, and other fields where MMP-2 is a key therapeutic target.

Introduction to this compound

This compound is a highly specific, internally quenched fluorogenic peptide substrate designed for the kinetic analysis of MMP-2 activity.[1] The peptide sequence, Pro-Leu-Ala-Nva, is flanked by a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp).

In its intact form, the fluorescence of the Mca group is quenched by the proximal Dnp group through Fluorescence Resonance Energy Transfer (FRET).[2] Upon enzymatic cleavage of the peptide backbone by MMP-2, the Mca fluorophore is spatially separated from the Dnp quencher, leading to a quantifiable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for real-time monitoring of MMP-2 catalysis.

Biochemical and Spectroscopic Properties

A summary of the key quantitative data for the this compound substrate is presented in the table below. These parameters are essential for designing and interpreting MMP-2 activity assays.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₉H₆₈N₁₄O₁₅ | [3] |

| Molecular Weight | 1093.16 g/mol | [4] |

| Excitation Wavelength (λex) | ~328 nm | [3][5] |

| Emission Wavelength (λem) | ~420 nm | [3][5] |

| Catalytic Efficiency (kcat/Km) for MMP-2 | 6.3 x 10⁵ M⁻¹s⁻¹ | [4] |

Note on Spectroscopic Data: The excitation and emission maxima for the Mca fluorophore can exhibit slight variations depending on the solvent and local environment. Other reported values include excitation at 322-325 nm and emission at 381-393 nm.[6][7] It is recommended to determine the optimal settings empirically on the specific instrumentation being used.

Mechanism of Action: FRET-Based Cleavage

The functionality of this compound as a fluorogenic substrate is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The workflow of this process is depicted in the diagram below.

Experimental Protocols

This section provides a detailed methodology for performing an MMP-2 activity assay using the this compound substrate.

Materials and Reagents

-

This compound substrate

-

Recombinant human MMP-2 (pro-form or active)

-

Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% (w/v) Brij-35, pH 7.5

-

Activation Buffer (for pro-MMP-2): Assay Buffer containing 1 mM p-aminophenylmercuric acetate (APMA)

-

MMP inhibitor (e.g., Ilomastat, for control experiments)

-

DMSO (for substrate stock solution)

-

96-well black microplates

-

Fluorescence microplate reader

Experimental Workflow

The general workflow for conducting an MMP-2 activity assay is outlined in the following diagram.

Detailed Procedure

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C, protected from light. Dilute the stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range) immediately before use.

-

Enzyme Activation (if using pro-MMP-2):

-

Dilute the pro-MMP-2 to the desired concentration in Activation Buffer.

-

Incubate at 37°C for 1-2 hours to allow for APMA-mediated activation.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of a 96-well black microplate.

-

For inhibitor studies, add the inhibitor at various concentrations to the respective wells.

-

Add 25 µL of the activated MMP-2 enzyme solution to each well.

-

Include a negative control with no enzyme and a positive control with a known concentration of active MMP-2.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 25 µL of the diluted substrate solution to each well.

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.

-

For kinetic assays, record fluorescence readings every 1-5 minutes for a period of 30-60 minutes. For endpoint assays, take a final reading after a fixed incubation time.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from all readings.

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

Enzyme activity can be calculated by comparing the reaction rates to a standard curve generated with a known amount of the free Mca fluorophore.

-

MMP-2 in Cellular Signaling

MMP-2 is a critical regulator of the extracellular matrix (ECM) and plays a pivotal role in numerous physiological and pathological processes, including angiogenesis, wound healing, and cancer metastasis.[8] Its expression and activity are tightly controlled by a complex network of signaling pathways.

MMP-2 Signaling in Cancer Metastasis

In the context of cancer, MMP-2 facilitates tumor cell invasion and metastasis by degrading components of the basement membrane and ECM, thereby allowing cancer cells to intravasate into and extravasate from blood vessels.[9][10] The diagram below illustrates a simplified signaling pathway leading to increased MMP-2 activity and its downstream effects in cancer metastasis.

Conclusion

This compound is a valuable tool for researchers investigating the role of MMP-2 in health and disease. Its high specificity and the continuous nature of the fluorogenic assay provide a robust platform for high-throughput screening of MMP-2 inhibitors and for detailed kinetic studies. Understanding the biochemical properties of this substrate and the complex signaling networks that regulate MMP-2 activity is crucial for the development of novel therapeutics targeting this important enzyme.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. CPC Scientific MCA-Pro-Leu-Ala-Nva-Dap(DNP)-Ala-Arg-NH2 (trifluoroacetate | Fisher Scientific [fishersci.com]

- 5. glpbio.com [glpbio.com]

- 6. Spectrum [MCA (7-Methoxycoumarin-4-acetic acid)] | AAT Bioquest [aatbio.com]

- 7. MCA-Pro-Leu-Ala-Nva-Dap(DNP)-Ala-Arg-NH2 (MMP-2 Substrate) - Echelon Biosciences [echelon-inc.com]

- 8. Correlation between MMP2 expression in lung cancer tissues and clinical parameters: a retrospective clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cutting to the Chase: How Matrix Metalloproteinase-2 Activity Controls Breast-Cancer-to-Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

The Principle of FRET in Mca-PLA-Nva-Dap(Dnp)-AR-NH2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles of Förster Resonance Energy Transfer (FRET) as applied to the specific fluorogenic peptide substrate, Mca-PLA-Nva-Dap(Dnp)-AR-NH2. It is designed to serve as a technical resource, offering detailed information on the substrate's mechanism of action, quantitative data for experimental design, and a step-by-step protocol for its use in enzymatic assays.

The Core Principle: Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, over a typical distance of 1-10 nanometers.[1][2] Instead of the donor emitting a photon after excitation, its energy is directly transferred to the acceptor, which then may or may not fluoresce. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, varying as the inverse sixth power of their separation. This strong distance dependence makes FRET a powerful tool for studying molecular interactions and conformational changes in biological systems.

Several key conditions must be met for FRET to occur:

-

Proximity: The donor and acceptor molecules must be in close proximity, typically within 10-100 Å.

-

Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor.

-

Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.

In the context of the this compound substrate, the FRET principle is employed to create a "quenched" system. In its intact state, the donor fluorophore and the acceptor quencher are held in close proximity by the peptide backbone, leading to efficient FRET and quenching of the donor's fluorescence.

The FRET Substrate: this compound

This compound is a fluorogenic peptide substrate primarily designed for the continuous assay of Matrix Metalloproteinase-2 (MMP-2) activity.[3][4][5][6] It can also be cleaved by other MMPs, such as MMP-7.[7] The peptide sequence, Pro-Leu-Ala-Nva-Ala-Arg, serves as a recognition and cleavage site for MMP-2. The key to its function as a FRET substrate lies in the donor-acceptor pair incorporated into its structure:

-

Mca (7-methoxycoumarin-4-yl)acetyl): This is the fluorescent donor group attached to the N-terminus of the peptide. When excited, it has the potential to emit a fluorescent signal.

-

Dap(Dnp) (N-β-(2,4-dinitrophenyl)-L-α,β-diaminopropionic acid): This is the acceptor, a non-fluorescent quencher group. The Dnp moiety efficiently absorbs the energy emitted by the Mca fluorophore when they are in close proximity.[2]

In the intact peptide, the Mca and Dnp groups are positioned closely enough for efficient FRET to occur. Upon excitation of the Mca donor, the energy is transferred to the Dnp quencher and dissipated as heat, resulting in minimal fluorescence. When MMP-2 cleaves the peptide backbone between the Mca and Dnp residues, they diffuse apart. This separation disrupts the FRET process, leading to a significant increase in the fluorescence of the Mca group. The rate of this fluorescence increase is directly proportional to the enzymatic activity of MMP-2.[2]

Quantitative Data

The following tables summarize the key quantitative parameters for the this compound FRET substrate and its components. This data is essential for designing and interpreting experiments.

Table 1: Photophysical Properties of the Mca/Dnp FRET Pair

| Parameter | Value | Reference |

| Mca Excitation Wavelength (λex) | ~325-328 nm | [8][9] |

| Mca Emission Wavelength (λem) | ~393-420 nm | [8][9][10] |

| Dnp Absorption Maximum (λabs) | ~360-365 nm | |

| Mca Quantum Yield (ΦD) | 0.49 | [2] |

| Förster Radius (R0) | 36.5 Å (3.65 nm) |

Table 2: Enzymatic Kinetic Parameters for this compound

| Enzyme | kcat/Km (M⁻¹s⁻¹) | Reference |

| MMP-2 | 6.3 x 10⁵ | [7] |

| MMP-7 | 1.7 x 10⁵ | [7] |

Experimental Protocol: MMP-2 Activity Assay

This protocol provides a general framework for measuring the enzymatic activity of MMP-2 using the this compound substrate. It is recommended to optimize the conditions for your specific experimental setup.

Materials:

-

Recombinant active MMP-2 enzyme

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35, pH 7.5[1][3][11]

-

Inhibitor (optional, for control experiments), e.g., a broad-spectrum MMP inhibitor like GM6001

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer and store it at 4°C.

-

Reconstitute the this compound substrate in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C, protected from light.

-

Dilute the recombinant active MMP-2 enzyme to the desired working concentration in assay buffer just before use. Keep the enzyme on ice.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Enzyme wells: X µL of diluted MMP-2 enzyme.

-

Substrate control wells: X µL of assay buffer (no enzyme).

-

Inhibitor control wells (optional): X µL of diluted MMP-2 enzyme pre-incubated with an inhibitor for a specified time (e.g., 15-30 minutes at room temperature).

-

-

Bring the total volume in each well to 90 µL with assay buffer.

-

-

Initiation of the Reaction:

-

Prepare a working solution of the this compound substrate by diluting the stock solution in assay buffer to the final desired concentration (typically in the low micromolar range, e.g., 1-10 µM).

-

Add 10 µL of the substrate working solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).

-

Instrument Settings:

-

Excitation wavelength: ~328 nm

-

Emission wavelength: ~393 nm

-

It is recommended to use a cutoff filter to minimize bleed-through from the excitation source.

-

-

-

Data Analysis:

-

Subtract the background fluorescence (from substrate control wells) from the fluorescence readings of the enzyme and inhibitor control wells.

-

Plot the fluorescence intensity versus time for each sample.

-

The initial rate of the reaction (the linear portion of the curve) is proportional to the enzyme activity. Calculate the slope of this linear phase (ΔRFU/Δt).

-

Enzyme activity can be quantified by comparing the reaction rates to a standard curve of a known concentration of the fluorescent product (Mca).

-

Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the best buffer for MMP-2 enzymatic action? | AAT Bioquest [aatbio.com]

- 4. InnoZyme™ Gelatinase (MMP-2/MMP-9) Activity Assay kit, Fluorogenic | CBA003 [merckmillipore.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cpcscientific.com [cpcscientific.com]

- 8. caymanchem.com [caymanchem.com]

- 9. glpbio.com [glpbio.com]

- 10. MCA-Pro-Leu-Ala-Nva-Dap(DNP)-Ala-Arg-NH2 (MMP-2 Substrate) - Echelon Biosciences [echelon-inc.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Role of Mca and Dnp in the Fluorogenic Peptide Substrate Mca-PLA-Nva-Dap(Dnp)-AR-NH₂

For Researchers, Scientists, and Drug Development Professionals

This guide details the core principles and applications of the fluorogenic peptide substrate Mca-PLA-Nva-Dap(Dnp)-AR-NH₂, focusing on the integral roles of the 7-methoxycoumarin-4-acetyl (Mca) and 2,4-dinitrophenyl (Dnp) moieties. This substrate is a powerful tool for the continuous monitoring of specific protease activity, particularly for enzymes like matrix metalloproteinase-2 (MMP-2).[1][2][3]

Core Principle: Fluorescence Resonance Energy Transfer (FRET)

The functionality of this peptide substrate is predicated on the photophysical phenomenon of Fluorescence Resonance Energy Transfer (FRET).[4][5][6] In this process, energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another molecule, the chromophore (the acceptor or quencher), when they are in close proximity.

-

Mca as the Fluorophore (Donor): The Mca group, attached to the N-terminus of the peptide, serves as the fluorescent donor.[7][8] When excited by an appropriate light source, it has the potential to emit light (fluoresce).

-

Dnp as the Quencher (Acceptor): The Dnp group, attached to the side chain of a diaminopropionic acid (Dap) residue, functions as the quencher.[8][9][10][11] The absorption spectrum of Dnp significantly overlaps with the emission spectrum of Mca.[4][12]

In the intact peptide, the Mca and Dnp groups are held in close proximity by the peptide backbone. When the Mca fluorophore is excited, its energy is efficiently transferred to the nearby Dnp quencher and dissipated as heat, preventing the emission of light.[13][14] This process is known as quenching, rendering the intact substrate virtually non-fluorescent.[12][15]

Upon enzymatic cleavage of a specific peptide bond between the Mca and Dnp moieties, the two groups are separated. This separation disrupts the FRET process. The Mca fluorophore, now free from the quenching effect of Dnp, can emit its characteristic fluorescence upon excitation.[14][15] The rate of increase in fluorescence intensity is directly proportional to the rate of enzymatic cleavage, allowing for real-time kinetic analysis of protease activity.[4][5][15]

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. bachem.com [bachem.com]

- 8. bachem.com [bachem.com]

- 9. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quenching of tryptophan fluorescence in the presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and their mechanism of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

- 13. interchim.fr [interchim.fr]

- 14. Selective Detection of Cathepsin E Proteolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]

An In-depth Technical Guide to Mca-PLA-Nva-Dap(Dnp)-AR-NH2: A Fluorogenic Substrate for Matrix Metalloproteinase-2

This technical guide provides a comprehensive overview of the core properties of Mca-PLA-Nva-Dap(Dnp)-AR-NH2, a fluorogenic peptide substrate designed for the sensitive detection of Matrix Metalloproteinase-2 (MMP-2) activity. This document is intended for researchers, scientists, and drug development professionals working in fields such as oncology, cell biology, and pharmacology.

Core Properties and Mechanism of Action

This compound is a synthetic peptide that functions as a sensitive substrate for MMP-2, a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components.[1] Its design is based on the principle of Förster Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent reporter, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp).[2][3] In the intact peptide, the close proximity of the Mca and Dnp moieties results in the quenching of the Mca fluorescence.[3] Upon enzymatic cleavage of the peptide backbone by an active MMP, the Mca fluorophore is spatially separated from the Dnp quencher, leading to a significant increase in fluorescence intensity that can be monitored in real-time.[2][3]

Full Chemical Name: 1-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucyl-L-alanyl-L-norvalyl-3-[(2,4-dinitrophenyl)amino]-L-alanyl-L-alanyl-L-argininamide, trifluoroacetate salt[4]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C49H68N14O15 • XCF3COOH | [4] |

| Molecular Weight | 1093.1 g/mol | [4] |

| Purity | ≥95% | --- |

| Appearance | Lyophilized powder | [4] |

| Solubility | DMSO: 1 mg/ml | [4] |

| Excitation Wavelength (Mca) | 328 nm | [4] |

| Emission Wavelength (Mca) | 420 nm | [4] |

| Storage | -20°C | [4] |

| Stability | ≥ 4 years at -20°C | [4] |

Enzyme Kinetics and Substrate Specificity

It is important to note that while this substrate is optimized for MMP-2, some level of cleavage may be observed with other MMPs. For instance, the related substrate Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ also shows activity with MMP-7 (kcat/Km = 1.7 x 10⁵ M⁻¹s⁻¹). Therefore, when working with complex biological samples containing multiple MMPs, it is advisable to use specific inhibitors or immunocapture methods to ensure the measured activity is predominantly from MMP-2.[5]

Experimental Protocols

The following provides a detailed methodology for a typical MMP-2 activity assay using this compound. This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials

-

This compound substrate

-

Recombinant active MMP-2 enzyme (for standard curve)

-

Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5

-

Substrate Stock Solution: Dissolve the lyophilized substrate in DMSO to a concentration of 1-10 mM. Store at -20°C.

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~328 nm and emission at ~420 nm.

Experimental Workflow

Caption: General workflow for an MMP-2 activity assay.

Detailed Procedure

-

Prepare Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (typically 1-10 µM).

-

Prepare Enzyme/Sample Dilutions:

-

Standard Curve: Prepare a serial dilution of recombinant active MMP-2 in Assay Buffer.

-

Biological Samples: Dilute cell lysates, conditioned media, or other biological samples in Assay Buffer. If pro-MMP-2 is present, it may be activated by pre-incubation with 1 mM 4-aminophenylmercuric acetate (APMA) for 1-2 hours at 37°C. APMA should be subsequently inhibited with a chelating agent or removed.

-

-

Assay Plate Setup:

-

Add 50 µL of diluted enzyme standards or biological samples to the wells of a 96-well black microplate.

-

Include appropriate controls:

-

Substrate Blank: 50 µL of Assay Buffer without enzyme.

-

Inhibitor Control (optional): 50 µL of enzyme/sample pre-incubated with a known MMP-2 inhibitor.

-

-

-

Initiate Reaction: Add 50 µL of the Substrate Working Solution to each well to bring the total volume to 100 µL. Mix gently.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 30-60 minutes using a fluorescence plate reader with excitation at ~328 nm and emission at ~420 nm. The rate of increase in fluorescence is proportional to the MMP-2 activity.

-

Data Analysis:

-

Subtract the fluorescence of the substrate blank from all readings.

-

Plot the fluorescence intensity versus time to determine the reaction rate (slope).

-

Generate a standard curve by plotting the reaction rates of the MMP-2 standards against their concentrations.

-

Determine the MMP-2 activity in the biological samples by interpolating their reaction rates on the standard curve.

-

Signaling Pathways Regulating MMP-2

MMP-2 expression and activity are tightly regulated by complex intracellular signaling pathways. Understanding these pathways is crucial for researchers investigating the roles of MMP-2 in various physiological and pathological processes.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell growth, proliferation, and survival.[6] Activation of this pathway, often initiated by growth factors binding to receptor tyrosine kinases, can lead to the upregulation of MMP-2 expression.[7]

Caption: PI3K/Akt pathway leading to MMP-2 expression.

TGF-β/Smad Signaling Pathway

Transforming growth factor-beta (TGF-β) is a multifunctional cytokine that can regulate MMP-2 expression through its canonical Smad signaling pathway.[8] In many cell types, TGF-β signaling leads to an increase in MMP-2 production, contributing to processes like epithelial-mesenchymal transition (EMT) and cell invasion.[9]

Caption: TGF-β/Smad pathway and its regulation of MMP-2.

MMP-2 Activation Cascade

MMP-2 is typically secreted as an inactive zymogen, pro-MMP-2. Its activation at the cell surface is a critical regulatory step, often mediated by membrane-type MMPs (MT-MMPs), such as MT1-MMP (MMP-14), and tissue inhibitors of metalloproteinases (TIMPs), particularly TIMP-2.[10]

Caption: Simplified MMP-2 activation cascade at the cell surface.

Conclusion

This compound is a valuable tool for the sensitive and continuous measurement of MMP-2 activity. Its utility in elucidating the roles of MMP-2 in health and disease is underscored by the extensive involvement of this protease in various signaling pathways that are central to cellular regulation. This guide provides the foundational knowledge and a practical framework for the effective use of this fluorogenic substrate in a research setting.

References

- 1. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 4. caymanchem.com [caymanchem.com]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. texilajournal.com [texilajournal.com]

- 9. TGF-beta-induced upregulation of MMP-2 and MMP-9 depends on p38 MAPK, but not ERK signaling in MCF10A human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MMP2 - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Mca-PLA-Nva-Dap(Dnp)-AR-NH2: A Fluorogenic Substrate for Matrix Metalloproteinase-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-PLA-Nva-Dap(Dnp)-AR-NH2 is a highly specific, fluorogenic peptide substrate designed for the sensitive detection of Matrix Metalloproteinase-2 (MMP-2) activity.[1][2][3][4][5][6] MMP-2, also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major structural component of basement membranes.[6] Dysregulation of MMP-2 activity is implicated in a variety of physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer cell invasion and metastasis.[6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols, and relevant signaling pathways, to facilitate its effective use in research and drug development.

Core Concepts: The Chemistry and Mechanism of Action

This compound is a synthetic peptide that incorporates a fluorophore and a quencher moiety, enabling the detection of MMP-2 activity through Fluorescence Resonance Energy Transfer (FRET). The peptide sequence is Pro-Leu-Ala-Nva-Dap-Ala-Arg.

-

Mca (7-methoxycoumarin-4-yl)acetyl): This is the fluorescent donor group attached to the N-terminus of the peptide.

-

Dap(Dnp) (N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl): This is the quenching acceptor group. The dinitrophenyl (Dnp) group effectively quenches the fluorescence of the Mca group when they are in close proximity within the intact peptide.

The principle of the assay is based on the enzymatic cleavage of the peptide by MMP-2. The cleavage site is located between the Nva (norvaline) and Dap(Dnp) residues. Upon hydrolysis by an active MMP-2 enzyme, the Mca fluorophore is spatially separated from the Dnp quencher. This separation disrupts the FRET, leading to a significant increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the MMP-2 activity in the sample.

The excitation and emission maxima for the Mca fluorophore are approximately 328 nm and 420 nm, respectively.[7]

Quantitative Data: Kinetic Parameters

The efficiency and specificity of a substrate are determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme for that particular substrate. While comprehensive peer-reviewed data for this compound across a wide range of MMPs is limited, data from commercial suppliers indicates its high specificity for MMP-2.

| Enzyme | kcat/Km (M-1s-1) |

| MMP-2 (Gelatinase A) | 6.3 x 105 |

| MMP-7 (Matrilysin) | 1.7 x 105 |

Table 1: Reported catalytic efficiencies of this compound with MMP-2 and MMP-7. Data is compiled from commercially available product information.

Experimental Protocols

The following are generalized protocols for a fluorometric MMP-2 activity assay and in situ zymography using this compound. It is crucial to optimize these protocols for specific experimental conditions.

Fluorometric MMP-2 Activity Assay in Solution

This protocol is designed for measuring MMP-2 activity in purified enzyme preparations, cell lysates, or conditioned media.

Materials:

-

This compound substrate

-

Recombinant active MMP-2 (for standard curve)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

-

DMSO

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM). Further dilute the stock solution in Assay Buffer to the desired final working concentration (typically 5-20 µM).

-

Enzyme/Sample Preparation: Dilute the purified MMP-2 or experimental samples (cell lysates, conditioned media) in ice-cold Assay Buffer to the desired concentration.

-

Assay Reaction:

-

Add 50 µL of the diluted enzyme or sample to each well of the 96-well plate.

-

Include a negative control with Assay Buffer only.

-

To initiate the reaction, add 50 µL of the substrate working solution to each well.

-

-

Fluorescence Measurement: Immediately place the plate in a fluorometer pre-set to the appropriate excitation (328 nm) and emission (420 nm) wavelengths. Measure the fluorescence intensity kinetically over a desired time period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

-

Data Analysis: The rate of the reaction is determined by the slope of the linear portion of the fluorescence intensity versus time curve. The MMP-2 activity in the experimental samples can be quantified by comparing the reaction rates to a standard curve generated with known concentrations of recombinant active MMP-2.

In Situ Zymography for Localization of MMP-2 Activity

This technique allows for the visualization of MMP-2 activity directly in tissue sections.

Materials:

-

This compound substrate

-

Frozen tissue sections (5-10 µm)

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Substrate Solution Preparation: Prepare a working solution of this compound in Incubation Buffer at a final concentration of 10-50 µM.

-

Tissue Section Preparation: Cut frozen tissue sections and mount them on glass slides. Allow the sections to air dry briefly.

-

Incubation: Overlay the tissue sections with the substrate solution and incubate in a humidified chamber at 37°C for 1-4 hours, protected from light.

-

Washing: Gently wash the slides with PBS to remove excess substrate.

-

Visualization: Mount the slides with an appropriate mounting medium and visualize the fluorescence using a fluorescence microscope equipped with a DAPI filter set (or a filter set appropriate for the Mca fluorophore). Areas of MMP-2 activity will exhibit increased fluorescence.

-

Controls: Include a negative control by pre-incubating a tissue section with a broad-spectrum MMP inhibitor (e.g., EDTA or 1,10-phenanthroline) before adding the substrate solution.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of FRET-Based Substrate Cleavage

References

- 1. Matrix metalloproteinase-2 regulates vascular patterning and growth affecting tumor cell survival and invasion in GBM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Interplay of VEGFa and MMP2 regulates invasion of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MCA-Pro-Leu-Ala-Nva-Dap(DNP)-Ala-Arg-NH2 (MMP-2 Substrate) - Echelon Biosciences [echelon-inc.com]

- 7. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

An In-depth Technical Guide to the Cleavage of Mca-PLA-Nva-Dap(Dnp)-AR-NH2 by MMP-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cleavage of the fluorogenic peptide substrate Mca-PLA-Nva-Dap(Dnp)-AR-NH2 by Matrix Metalloproteinase-2 (MMP-2). This substrate is a valuable tool for assaying MMP-2 activity, which plays a crucial role in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis.

Introduction to this compound and MMP-2

This compound is a synthetic peptide designed as a highly sensitive and specific substrate for MMP-2. Its design is based on the principles of Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent donor group, (7-methoxycoumarin-4-yl)acetyl (Mca), at the N-terminus and a quenching acceptor group, 2,4-dinitrophenyl (Dnp), attached to the side chain of a diaminopropionic acid (Dap) residue within the sequence. In the intact peptide, the close proximity of the Mca and Dnp moieties results in the quenching of the Mca fluorescence.

MMP-2, also known as gelatinase A, is a zinc-dependent endopeptidase that degrades extracellular matrix components, particularly type IV collagen, a major component of basement membranes. Upon enzymatic cleavage of the peptide bond between the norvaline (Nva) and the Dap(Dnp) residue by MMP-2, the Mca fluorophore is spatially separated from the Dnp quencher. This separation leads to a significant increase in fluorescence intensity, which can be monitored in real-time to determine the rate of substrate cleavage and, consequently, the activity of MMP-2.

Quantitative Data on MMP-2 Cleavage

| Substrate Sequence | Enzyme | kcat/Km (M⁻¹s⁻¹) | Reference |

| Mca-Pro-Leu-Ala-Nva-Dap(Dnp)-Ala-Arg-NH2 | MMP-2 | 6.3 x 10⁵ | [1] |

This high catalytic efficiency underscores the substrate's suitability for sensitive detection of MMP-2 activity.

Experimental Protocols

Peptide Synthesis

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. A general protocol is outlined below:

1. Resin Preparation:

-

Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

-

Swell the resin in a suitable solvent such as dimethylformamide (DMF).

2. Stepwise Amino Acid Coupling:

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin's free amine by treating with a solution of 20% piperidine in DMF.

-

Amino Acid Activation and Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Ala-OH, etc.) using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIEA). Add the activated amino acid to the resin to form the peptide bond.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and by-products.

-

Repeat: Repeat the deprotection, activation, and coupling steps for each amino acid in the sequence (Arg, Ala, Dap(Dnp), Nva, Ala, Leu, Pro).

3. Incorporation of Special Moieties:

-

Dap(Dnp) Incorporation: Use Fmoc-Dap(Dnp)-OH as the building block. The Dnp group is already attached to the side chain of the diaminopropionic acid.

-

Mca Group Acylation: After the final amino acid (Proline) is coupled and its Fmoc group is removed, acylate the N-terminal amine with (7-methoxycoumarin-4-yl)acetic acid. This is typically done using a coupling reagent like HBTU/DIEA.

4. Cleavage and Deprotection:

-

Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously. A common cleavage cocktail for this purpose is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

5. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

MMP-2 Activity Assay

This protocol provides a general framework for measuring MMP-2 activity using this compound. Optimization may be required depending on the specific experimental conditions.

1. Reagents and Materials:

-

Recombinant human MMP-2 (activated)

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnSO₄, 0.05% (v/v) Brij-35

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~328 nm and emission at ~393 nm.

2. Assay Procedure:

-

Prepare a stock solution of the this compound substrate in DMSO (e.g., 1 mM).

-

Prepare serial dilutions of the activated MMP-2 enzyme in the assay buffer.

-

To each well of the 96-well plate, add the MMP-2 enzyme dilution.

-

Add assay buffer to bring the volume to a desired level (e.g., 90 µL).

-

Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the substrate solution to each well to a final concentration typically in the low micromolar range (e.g., 1-10 µM).

-

Immediately start monitoring the increase in fluorescence intensity over time using the fluorescence plate reader. Collect data at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

3. Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The fluorescence signal can be converted to the concentration of cleaved product using a standard curve of the free Mca fluorophore.

-

To determine the kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations and a fixed enzyme concentration. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualizations

Caption: Enzymatic cleavage of the fluorogenic substrate by MMP-2.

Caption: Workflow for the MMP-2 enzymatic assay.

Conclusion

The fluorogenic substrate this compound is a robust and sensitive tool for the characterization of MMP-2 activity. Its high catalytic efficiency allows for the detection of low enzyme concentrations, making it suitable for a wide range of research and drug discovery applications. The experimental protocols provided in this guide offer a solid foundation for utilizing this substrate to investigate the role of MMP-2 in various biological systems and for the screening of potential MMP-2 inhibitors.

References

Methodological & Application

Application Notes and Protocols for Mca-PLA-Nva-Dap(Dnp)-AR-NH2 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-PLA-Nva-Dap(Dnp)-AR-NH2 is a highly specific, fluorogenic substrate for Matrix Metalloproteinase-2 (MMP-2).[1][2][3][4][5][6][7] MMP-2, also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix (ECM), particularly type IV collagen, a major component of basement membranes.[8][9] In the context of cancer, elevated MMP-2 activity is strongly associated with tumor invasion, metastasis, and angiogenesis.[1][2][3][9][10][11][12][13] This makes MMP-2 a significant therapeutic target and a valuable biomarker in oncology research.

The substrate this compound is an internally quenched fluorescent peptide. It incorporates a fluorescent reporter, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact state, the fluorescence of the Mca group is suppressed by the Dnp group through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide bond between the glycine and leucine residues by active MMP-2, the Mca fluorophore is spatially separated from the Dnp quencher, resulting in a quantifiable increase in fluorescence intensity.[14][15] This direct relationship between fluorescence and enzyme activity allows for the sensitive and continuous measurement of MMP-2 activity in various experimental settings.

These application notes provide detailed protocols for utilizing this compound to measure MMP-2 activity in cancer research, aiding in the investigation of cancer progression and the development of novel anticancer therapeutics.

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and its interaction with MMP-2. This data is essential for experimental design and data interpretation.

| Parameter | Value | Reference |

| Molecular Formula | C49H68N14O15 | [3] |

| Molecular Weight | 1093.1 g/mol | [3][14] |

| Excitation Wavelength (Mca) | 325-328 nm | [2][3][6][7] |

| Emission Wavelength (Mca) | 393-420 nm | [2][3][6][7] |

| kcat/Km for MMP-2 | 6.3 x 10⁵ M⁻¹s⁻¹ | [14][15] |

| Purity | ≥95% | [3] |

| Solubility | DMSO (1 mg/ml) | [3] |

Signaling Pathway

MMP-2 Signaling in Cancer Progression

MMP-2 is a critical downstream effector in several signaling pathways that promote cancer invasion and angiogenesis. Its expression and activation are often upregulated in response to growth factors and cytokines present in the tumor microenvironment. The following diagram illustrates the central role of MMP-2 in these processes.

Experimental Protocols

In Vitro MMP-2 Activity Assay

This protocol is designed for the kinetic measurement of purified MMP-2 activity or for screening potential MMP-2 inhibitors.

Materials:

-

This compound substrate

-

Recombinant human MMP-2 (active)

-

MMP Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 5 µM ZnSO4, 0.01% Brij-35

-

DMSO

-

Black, flat-bottom 96-well microplate

-

Fluorometric microplate reader with excitation at ~328 nm and emission at ~393 nm

Workflow Diagram:

Procedure:

-

Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store aliquots at -20°C.

-

Prepare Working Solutions:

-

Dilute the substrate stock solution in MMP Assay Buffer to the desired final concentration (typically 1-10 µM).

-

Dilute the active MMP-2 enzyme in MMP Assay Buffer to the desired concentration (e.g., 1-10 nM).

-

-

Assay Setup:

-

To a 96-well plate, add 50 µL of MMP Assay Buffer.

-

For inhibitor screening, add the test compound or vehicle control.

-

Add 25 µL of the diluted MMP-2 enzyme solution to each well.

-

Include a "no enzyme" control well containing only buffer and substrate.

-

-

Initiate the Reaction:

-

Start the reaction by adding 25 µL of the diluted substrate solution to each well. The final volume should be 100 µL.

-

-

Measurement:

-

Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

-

Measure the fluorescence intensity (Excitation: 328 nm, Emission: 393 nm) every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Determine the rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence versus time curve.

-

For inhibitor studies, calculate the percentage of inhibition relative to the vehicle control.

-

MMP-2 Activity Assay in Biological Samples

This protocol can be adapted for measuring MMP-2 activity in cell culture supernatants (conditioned media), cell lysates, or tissue homogenates.

Materials:

-

Biological sample (conditioned media, cell lysate, or tissue homogenate)

-

This compound

-

MMP Assay Buffer (as described above)

-

APMA (4-aminophenylmercuric acetate) for pro-MMP activation (optional)

-

Protein quantification assay (e.g., BCA or Bradford)

-

Black, flat-bottom 96-well microplate

-

Fluorometric microplate reader

Procedure:

-

Sample Preparation:

-

Conditioned Media: Collect cell culture media and centrifuge to remove cells and debris.

-

Cell Lysates: Lyse cells in a non-denaturing buffer and centrifuge to pellet cellular debris. Collect the supernatant.

-

Tissue Homogenates: Homogenize tissue in an appropriate buffer, followed by centrifugation to clarify the homogenate.

-

-

Protein Quantification: Determine the total protein concentration of the lysates or homogenates.

-

(Optional) Pro-MMP Activation: To measure total MMP-2 activity (both active and pro-enzyme forms), pre-incubate the sample with 1-2 mM APMA for 1-4 hours at 37°C.

-

Assay Setup:

-

In a 96-well plate, add your biological sample (e.g., 20-50 µL). Adjust the volume with MMP Assay Buffer to a total of 75 µL.

-

Include appropriate controls: a buffer-only blank and a sample with a broad-spectrum MMP inhibitor (e.g., EDTA or Ilomostat) to confirm MMP-2 specificity.

-

-

Initiate the Reaction: Add 25 µL of the this compound substrate solution (prepared in MMP Assay Buffer to a 4X final concentration) to each well.

-

Measurement: Measure the fluorescence kinetically as described in Protocol 1.

-

Data Analysis:

-

Calculate the reaction rate from the slope of the fluorescence curve.

-

Normalize the activity to the amount of protein in each sample (for lysates and homogenates) or to the cell number (for conditioned media).

-

Logical Relationships in MMP-2 Research

The use of this compound is central to a logical workflow for investigating the role of MMP-2 in cancer and for the development of targeted therapies.

References

- 1. Matrix metalloproteinase-2 regulates vascular patterning and growth affecting tumor cell survival and invasion in GBM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Visualization of MMP-2 Activity Using Dual-Probe Nanoparticles to Detect Potential Metastatic Cancer Cells | MDPI [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. MCA-Pro-Leu-Ala-Nva-Dap(DNP)-Ala-Arg-NH2 (MMP-2 Substrate) - Echelon Biosciences [echelon-inc.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MMP2 is associated with glioma malignancy and patient outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of matrix metalloproteinases in glioma invasion [imrpress.com]

- 12. pnas.org [pnas.org]

- 13. mdpi.com [mdpi.com]

- 14. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]

- 15. shop.bachem.com [shop.bachem.com]

Application Notes and Protocols for Measuring MMP-2 Activity in Cell Culture Using Mca-PLA-Nva-Dap(Dnp)-AR-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a key enzyme involved in the degradation of extracellular matrix components, most notably type IV collagen, a major structural component of basement membranes. Its enzymatic activity is critically implicated in various physiological and pathological processes, including tissue remodeling, angiogenesis, tumor invasion, and metastasis. The fluorogenic peptide substrate, Mca-PLA-Nva-Dap(Dnp)-AR-NH2, offers a sensitive and specific tool for the real-time quantification of MMP-2 activity in cell culture models.

This substrate is designed based on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][2] The peptide sequence incorporates a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp).[3] In the intact peptide, the close proximity of the Mca and Dnp moieties results in the quenching of Mca's fluorescence.[3] Upon cleavage of the peptide by active MMP-2, the Mca fluorophore is liberated from the Dnp quencher, leading to a quantifiable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for a continuous and high-throughput-compatible assay.

These application notes provide a detailed protocol for utilizing this compound to measure MMP-2 activity in conditioned media from cell cultures.

Product Specifications and Quantitative Data

A summary of the key quantitative parameters for the this compound substrate and its application in MMP-2 activity assays is provided in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Full Substrate Name | Mca-Pro-Leu-Ala-Nva-Dap(Dnp)-Ala-Arg-NH2 | [4] |

| Molecular Formula | C₄₉H₆₈N₁₄O₁₅ | [4] |

| CAS Registry Number | 256394-92-0 | [4] |

| Fluorophore (Donor) | 7-methoxycoumarin-4-acetyl (Mca) | [1] |

| Quencher (Acceptor) | 2,4-dinitrophenyl (Dnp) | [1] |

| Excitation Wavelength (λex) | 328 nm | [1] |

| Emission Wavelength (λem) | 420 nm | [1] |

| Specificity Constant (kcat/Km) for MMP-2 | 6.3 x 10⁵ M⁻¹s⁻¹ | [5] |

| Recommended Working Concentration | 10-20 µM | [6] |

| Linear Range of Detection (in cell culture medium) | Estimated 30-300 pM (for a comparable assay) | [7] |

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanism and the experimental procedure, the following diagrams are provided.

Caption: FRET-based detection of MMP-2 activity.

Caption: Step-by-step workflow for the MMP-2 activity assay.

Experimental Protocols

This section provides a detailed methodology for measuring MMP-2 activity in conditioned cell culture medium.